molecular formula C5H13NO2 B1527936 1-Amino-3-methoxy-2-methylpropan-2-ol CAS No. 1249066-60-1

1-Amino-3-methoxy-2-methylpropan-2-ol

Cat. No.: B1527936
CAS No.: 1249066-60-1
M. Wt: 119.16 g/mol
InChI Key: XADTUXGTPMQVJD-UHFFFAOYSA-N
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Description

1-Amino-3-methoxy-2-methylpropan-2-ol (CAS: 2034587-37-4, Molecular Formula: C₅H₁₃NO₂) is a branched aminopropanol derivative characterized by a methoxy group at position 3 and a methyl group at position 2 (). Its structure (SMILES: CC(CN)(COC)O) features a tertiary alcohol and a primary amine, making it a versatile intermediate in pharmaceutical and organic synthesis. The compound’s stereochemistry and substituent arrangement influence its physicochemical properties, such as solubility and reactivity, which are critical for applications in drug development ().

Properties

IUPAC Name

1-amino-3-methoxy-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-5(7,3-6)4-8-2/h7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADTUXGTPMQVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249066-60-1
Record name 1-amino-3-methoxy-2-methylpropan-2-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-methoxy-2-methylpropan-2-ol can be synthesized through several synthetic routes. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-methoxy-2-methylpropan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Scientific Research Applications

1-Amino-3-methoxy-2-methylpropan-2-ol serves as a building block for synthesizing complex molecules in chemistry. It can also be used as a reagent in biochemical assays in biology. Its potential therapeutic properties are also being explored in medicine, and it can be used to produce specialty chemicals and materials in industry.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions due to its functional groups.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

This compound, also referred to as AMMP, is an alkanolamine, with both amino and alcohol functional groups.

Interactions at the Molecular Level:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with biological molecules, which influences enzyme activity and protein interactions.
  • Hydrophobic Interactions: The methoxy group can participate in hydrophobic interactions, which can affect membrane dynamics and protein conformation.

These interactions suggest AMMP can modulate enzymatic pathways and cellular processes.

Biological Applications

AMMP has been investigated for various biological activities:

  • Antimicrobial Activity: Derivatives of AMMP have demonstrated efficacy against certain bacterial strains, suggesting applications in developing new antibacterial agents.
  • Enzyme Modulation: AMMP can influence enzyme activity through interaction with active sites, which could lead to applications in drug design where modulation of specific enzymes is desired.
  • Antibacterial Screening: Research on azomethine derivatives from 2-amino-2-methyl-1-propanol suggests the potential of AMMP-related compounds against bacterial pathogens.
  • Enzyme Inhibition Studies: Compounds similar to AMMP can inhibit enzymes involved in metabolic pathways, suggesting they could be therapeutic agents for conditions like cancer or metabolic disorders.

Mechanism of Action

The mechanism by which 1-Amino-3-methoxy-2-methylpropan-2-ol exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or other biomolecules to produce a measurable response. The molecular targets and pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Reference
1-Amino-3-methoxy-2-methylpropan-2-ol 2034587-37-4 C₅H₁₃NO₂ 133.19 g/mol Methoxy (C3), Methyl (C2)
1-Amino-3-methoxypropan-2-ol 93372-65-7 C₄H₁₁NO₂ 105.13 g/mol Methoxy (C3)
Metaxalone Related Compound B 66766-07-2 C₁₁H₁₇NO₂ 195.26 g/mol 3,5-Dimethylphenoxy (C3)
2-Amino-3-isopropoxypropan-1-ol 1343504-27-7 C₆H₁₅NO₂ 133.19 g/mol Isopropoxy (C3), Amino (C2)

Key Observations :

  • Substituent Effects: The methoxy group in this compound enhances hydrophilicity compared to its non-methoxy analogs.
  • Pharmacological Relevance: Metaxalone Related Compound B (CAS 66766-07-2) shares a propanol backbone but incorporates a bulky phenoxy group, which is associated with muscle relaxant activity (). In contrast, the target compound’s smaller substituents may favor central nervous system applications.

Physicochemical Properties

From , aminopropanol derivatives exhibit pKa values ranging from 9.09 to 9.96 for the amino group. Solubility in polar solvents (e.g., water, ethanol) is likely moderate due to the hydroxyl and amino groups, though steric effects from the methyl group may reduce solubility compared to linear analogs like 3-Amino-1-propanol ().

Biological Activity

1-Amino-3-methoxy-2-methylpropan-2-ol (commonly referred to as AMMP) is an organic compound with the molecular formula C₄H₁₁NO₂. It is categorized as an alkanolamine, characterized by the presence of both amino and alcohol functional groups. This article explores the biological activity of AMMP, detailing its mechanisms of action, potential applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

AMMP is a colorless to pale yellow liquid that is soluble in water, making it suitable for various chemical applications. Its structure includes a methoxy group (-OCH₃) attached to a secondary carbon, which contributes to its unique properties and reactivity.

The biological activity of AMMP involves several interactions at the molecular level:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing enzyme activity and protein interactions.
  • Hydrophobic Interactions : The methoxy group can participate in hydrophobic interactions, potentially affecting membrane dynamics and protein conformation.

These interactions suggest that AMMP could play a role in modulating enzymatic pathways and cellular processes.

Biological Applications

This compound has been investigated for various biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that AMMP may exhibit antimicrobial properties. For instance, its derivatives have shown efficacy against certain bacterial strains, suggesting potential applications in developing new antibacterial agents.
  • Enzyme Modulation : Research has indicated that AMMP can influence enzyme activity through its interaction with active sites. This could lead to applications in drug design where modulation of specific enzymes is desired .

Comparative Analysis with Similar Compounds

To understand the uniqueness of AMMP, it is essential to compare it with structurally similar compounds:

Compound NameStructureUnique Features
2-Amino-3-methoxypropan-1-olC₄H₉NO₂Lacks methyl group at the second position
3-Amino-2-methylpropan-1-olC₄H₉NOContains primary amine functionality
2-Amino-2-methylpropanolC₄H₁₁NOHas two methyl groups on the same carbon

AMMP stands out due to its specific arrangement of functional groups and the presence of a methoxy group adjacent to an amino group. This configuration may influence its solubility, reactivity, and potential biological activity differently compared to other related compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of AMMP:

  • Antibacterial Screening : A study synthesized several azomethine derivatives from 2-amino-2-methyl-1-propanol and tested their antibacterial activity. While this research focused on derivatives, it provides insights into the potential efficacy of AMMP-related compounds against bacterial pathogens .
  • Enzyme Inhibition Studies : Research indicates that compounds similar to AMMP can inhibit various enzymes involved in metabolic pathways, highlighting their potential as therapeutic agents in conditions like cancer or metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-3-methoxy-2-methylpropan-2-ol
Reactant of Route 2
1-Amino-3-methoxy-2-methylpropan-2-ol

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